
2-(4-Morpholinophenyl)isoindolin-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinophenyl)isoindolin-1-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of isoindolin-1-imines, which are known for their diverse therapeutic and biological activities .
作用機序
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets, such as the dopamine receptor d2, at the allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .
Pharmacokinetics
The compound’s molecular weight (29337 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Isoindolines have been shown to modulate the activity of their targets, leading to changes in cellular signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinophenyl)isoindolin-1-imine can be achieved through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out in an aqueous medium at room temperature, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-Morpholinophenyl)isoindolin-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoindolin-1-imine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
2-(4-Morpholinophenyl)isoindolin-1-imine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
類似化合物との比較
2-(4-Morpholinophenyl)isoindolin-1-imine can be compared with other isoindolin-1-imine derivatives and similar compounds, such as:
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant
特性
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTXVDKGRSUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
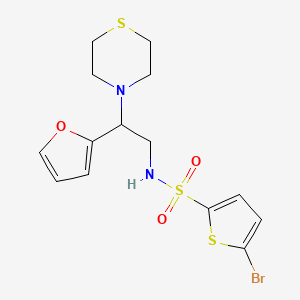
![2-(3,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-YL)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2891796.png)
![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)
![4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate](/img/structure/B2891799.png)
![{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2891801.png)
![ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)
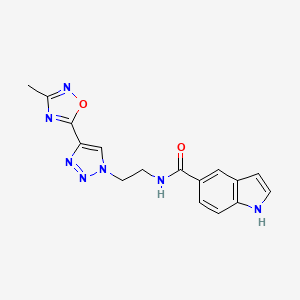
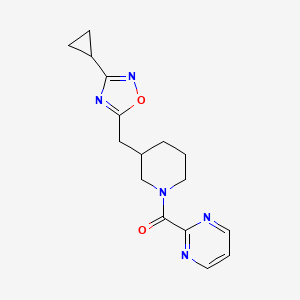

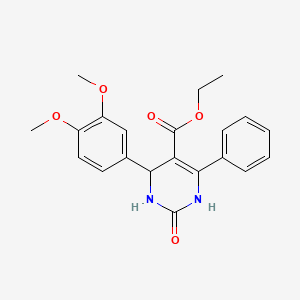
![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
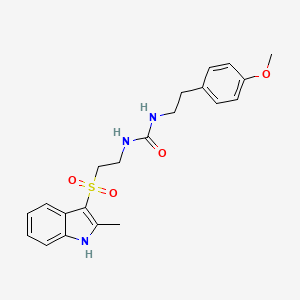
![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
